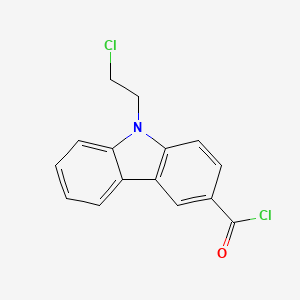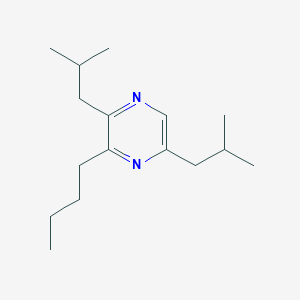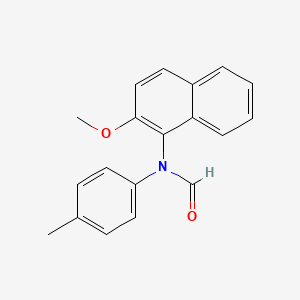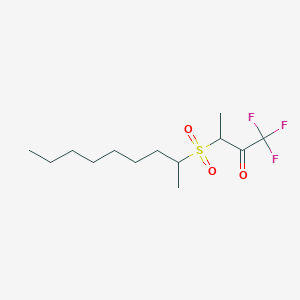
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one is an organic compound characterized by the presence of trifluoromethyl and sulfonyl functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular structure consists of 23 hydrogen atoms, 13 carbon atoms, 3 oxygen atoms, 1 sulfur atom, and 3 fluorine atoms .
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-3-buten-2-one with nonane-2-sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to ensure complete reaction .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with fluorinated functional groups.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-methyl-butan-2-one: This compound has a similar trifluoromethyl group but differs in its alkyl chain length and functional groups.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound contains a phenyl group and an alcohol functional group, making it distinct in terms of reactivity and applications.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: This compound features a phenyl group and an alkyne functional group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
674304-91-7 |
|---|---|
Fórmula molecular |
C13H23F3O3S |
Peso molecular |
316.38 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-nonan-2-ylsulfonylbutan-2-one |
InChI |
InChI=1S/C13H23F3O3S/c1-4-5-6-7-8-9-10(2)20(18,19)11(3)12(17)13(14,15)16/h10-11H,4-9H2,1-3H3 |
Clave InChI |
BJXSSYFVBGVHHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)S(=O)(=O)C(C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
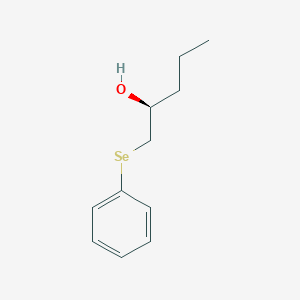


![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
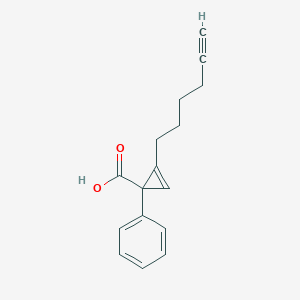
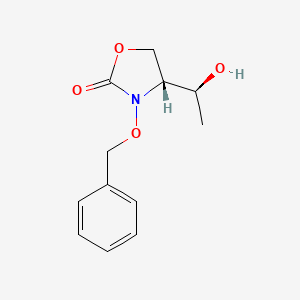
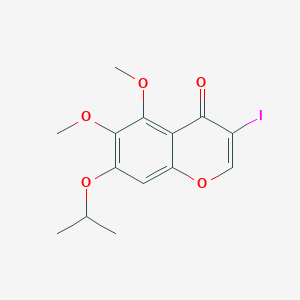
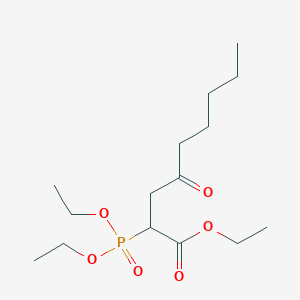
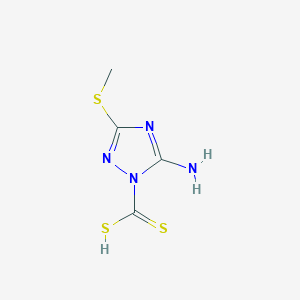
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
